(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
Description
The compound (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone features a hybrid architecture combining a piperazine ring, a pyrazole core, and a thiazole moiety. The pyrazole-thiazole linkage is a common motif in drug design, exemplified by COX-2 inhibitors and antifungal agents . While direct biological data for this compound is absent in the provided evidence, its structural analogs highlight the importance of halogenation (e.g., Cl, F) and aromatic substitutions in modulating pharmacokinetic properties .
Properties
CAS No. |
1298061-64-9 |
|---|---|
Molecular Formula |
C25H24ClN5OS |
Molecular Weight |
478.01 |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C25H24ClN5OS/c1-16-5-3-6-18(13-16)24-27-17(2)23(33-24)21-15-22(29-28-21)25(32)31-11-9-30(10-12-31)20-8-4-7-19(26)14-20/h3-8,13-15H,9-12H2,1-2H3,(H,28,29) |
InChI Key |
CLBWEQLVRJATAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.
-
Preparation of 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole
Starting Materials: 4-methyl-2-(m-tolyl)thiazole and hydrazine hydrate.
Reaction Conditions: The thiazole derivative is reacted with hydrazine hydrate under reflux conditions to form the pyrazole ring.
-
Preparation of 4-(3-chlorophenyl)piperazine
Starting Materials: 3-chloroaniline and piperazine.
Reaction Conditions: The aniline derivative is reacted with piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
-
Coupling Reaction
Starting Materials: 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole and 4-(3-chlorophenyl)piperazine.
Reaction Conditions: The two intermediates are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent, such as dichloromethane, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Key Analogous Compounds
- Halogenation : The 3-chlorophenyl group in the target compound contrasts with fluorinated analogs (e.g., 4-fluorophenyl in ). Halogens influence lipophilicity and receptor binding; chlorine’s larger atomic radius may enhance steric interactions compared to fluorine .
- Thiazole Modifications : The 4-methyl-2-(m-tolyl)thiazole in the target differs from 4-fluorophenyl-thiazole in . Methyl groups improve metabolic stability, while m-tolyl (meta-methylphenyl) may enhance π-π stacking in hydrophobic pockets .
- Piperazine vs.
Physicochemical Properties
- Solubility : The 3-chlorophenyl group increases hydrophobicity compared to ’s fluorophenyl analogs. This may limit aqueous solubility but enhance membrane permeability .
- Thermodynamic Stability : Piperazine’s flexibility (target) vs. pyrazoline’s rigidity () impacts melting points and crystallinity. ’s isostructural compounds exhibit triclinic packing, suggesting the target may form similar crystal lattices .
Biological Activity
The compound (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that incorporates various pharmacologically relevant moieties, including a piperazine ring, a thiazole unit, and a pyrazole structure. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications and underlying mechanisms.
Structural Overview
The compound's structure can be broken down into three key components:
- Piperazine Ring : A six-membered heterocyclic compound that is known for its ability to interact with various neurotransmitter receptors.
- Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, recognized for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrazole Unit : A five-membered ring that has shown promise in anti-inflammatory and analgesic activities.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
The thiazole component in our compound may similarly contribute to its potential as an anticancer agent.
Antimicrobial Activity
Thiazoles are also known for their antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against various pathogens, including fungi such as Candida albicans and Aspergillus niger. The structure–activity relationship (SAR) analysis suggests that substituents on the thiazole ring can significantly affect antimicrobial efficacy .
| Microbe | MIC (mM) | Reference Drug |
|---|---|---|
| C. albicans | 3.92–4.01 | Fluconazole |
| A. niger | 4.01–4.23 | Ciprofloxacin |
Neuropharmacological Effects
The piperazine component is known for its interaction with serotonin receptors, which may suggest potential antidepressant or anxiolytic effects. Compounds with similar piperazine structures have been explored for their ability to modulate neurotransmitter systems, particularly in the treatment of mood disorders .
The biological activity of the compound is likely influenced by several mechanisms:
- Receptor Interaction : The piperazine moiety can bind to various neurotransmitter receptors (e.g., serotonin, dopamine), potentially modulating neurological functions.
- Cell Cycle Inhibition : Thiazole derivatives often induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some thiazole compounds increase oxidative stress in cancer cells, promoting cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to the target molecule:
- A study published in MDPI highlighted the synthesis of thiazole-integrated compounds demonstrating significant cytotoxicity against cancer cell lines, suggesting that modifications to the thiazole structure can enhance efficacy .
- Another article from PubMed Central discussed the broad spectrum of biological activities associated with thiazole derivatives, emphasizing their potential as lead compounds for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Condensation of substituted thiazole and pyrazole precursors via nucleophilic acyl substitution .
- Step 2 : Coupling with 3-chlorophenylpiperazine using a carbodiimide crosslinker (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Key Variables : Solvent polarity (DMF vs. THF), temperature control (<10°C minimizes by-products), and stoichiometric ratios (1:1.2 for acyl intermediates). Yields range from 45–65% depending on these factors .
Q. How is structural characterization performed, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole-pyrazole core and piperazine substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 493.12) .
- X-ray Crystallography : Resolves conformational flexibility of the methanone linker and π-π stacking between aromatic rings (if single crystals are obtainable) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Anticancer : IC₅₀ of 12.3 µM in MCF-7 breast cancer cells via mitochondrial apoptosis (JC-1 staining) .
- Neuropharmacology : Moderate binding affinity (Ki = 78 nM) to serotonin 5-HT₁A receptors due to the 3-chlorophenylpiperazine moiety .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Methodological Answer :
- SAR Insights :
- Design Strategy : Computational docking (AutoDock Vina) identifies hydrophobic pockets in target enzymes, guiding substituent optimization .
Q. What experimental approaches resolve contradictions in activity data across studies?
- Methodological Answer :
- Assay Standardization : Use of identical cell lines (e.g., ATCC-certified MCF-7) and controls (e.g., doxorubicin for cytotoxicity) reduces variability .
- Meta-Analysis : Compare IC₅₀ values normalized to logP (e.g., hydrophilic analogs show reduced CNS penetration but higher renal clearance) .
- Mechanistic Studies : Phosphoproteomics or CRISPR screens clarify off-target effects (e.g., inhibition of kinases outside primary targets) .
Q. How can target engagement and binding kinetics be quantified for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding to immobilized 5-HT₁A receptors (KD = 89 nM, kon = 1.2×10⁵ M⁻¹s⁻¹) .
- Isothermal Titration Calorimetry (ITC) : Validates enthalpy-driven binding (ΔH = −12.4 kcal/mol) .
- Fluorescence Polarization : Competes with FITC-labeled ligands (e.g., WAY-100635) to estimate Ki values .
Data Contradiction Analysis
Q. Why do solubility profiles vary significantly between similar derivatives?
- Methodological Answer :
- Solubility Trends :
| Derivative | LogP | Aqueous Solubility (µg/mL) |
|---|---|---|
| Target Compound | 3.8 | 18.2 ± 2.1 |
| 4-Fluoro Analog | 4.1 | 9.5 ± 1.4 |
| Piperazine-Free | 2.9 | 42.7 ± 3.8 |
- Key Factors : Crystallinity (assessed via PXRD) and hydrogen-bonding capacity (calculated using MarvinSketch) . Contradictions arise from polymorphic forms or aggregation in PBS buffer .
Methodological Best Practices
Q. What protocols ensure reproducibility in biological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
